4-Bromo-4'-fluoro-3'-methylbiphenyl
Description
Contextual Significance of Halogenated Biphenyls
The introduction of halogen atoms onto the biphenyl (B1667301) framework has been a long-standing strategy to modulate a molecule's physicochemical properties. Halogenation can influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govacs.org For instance, the presence of bromine, a relatively large and polarizable halogen, can introduce significant steric and electronic perturbations. Halogenated biphenyls have been investigated for their potential as enzyme inhibitors and are recognized as important intermediates in the synthesis of pharmaceuticals and agrochemicals. nih.govrsc.org The specific placement of halogens is crucial; for example, the absence of halogens in the ortho positions is often a key structural requirement for certain biological activities. nih.gov
Structural Features and Electronic Modulations in Fluoro- and Methyl-Substituted Biphenyl Systems
The incorporation of fluorine and methyl groups further refines the properties of the biphenyl scaffold. Fluorine, being highly electronegative, can alter the electronic distribution within the molecule, impacting its reactivity and interaction with other molecules. nih.govnih.gov This can lead to enhanced binding to protein targets and improved metabolic stability. nih.gov In materials science, fluorinated biphenyls are explored for their applications in liquid crystals and organic electronics due to the unique properties conferred by the carbon-fluorine bond. nih.govrsc.org
Predicted Physicochemical Properties
Given the limited direct experimental data for 4-Bromo-4'-fluoro-3'-methylbiphenyl, its key physicochemical properties can be estimated based on the known values of its structural analogues. The following table presents predicted data for the target compound.
| Property | Predicted Value |
| Molecular Formula | C₁₃H₁₀BrF |
| Molecular Weight | 265.12 g/mol |
| Appearance | Likely a solid at room temperature |
| Melting Point | Estimated to be in the range of other substituted biphenyls |
| Boiling Point | Predicted to be elevated due to molecular weight and polarity |
| Solubility | Expected to be soluble in organic solvents and poorly soluble in water |
Synthetic Approaches
The synthesis of asymmetrically substituted biphenyls like this compound typically relies on cross-coupling reactions. The Suzuki-Miyaura and Negishi coupling reactions are among the most powerful and versatile methods for this purpose. rsc.orgwikipedia.org
A plausible synthetic route to this compound via a Suzuki coupling would involve the reaction of a bromo-substituted arylboronic acid or ester with a fluoro- and methyl-substituted aryl halide, or vice versa, in the presence of a palladium catalyst and a base. rsc.orgjst.go.jp For instance, coupling (4-bromo-3-methylphenyl)boronic acid with 1-fluoro-4-iodobenzene (B1293370) could yield the target compound.
Alternatively, the Negishi coupling offers another robust synthetic pathway. This method involves the coupling of an organozinc reagent with an organohalide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.orgchem-station.com The synthesis could proceed by reacting a pre-formed organozinc derivative of one of the substituted benzene (B151609) rings with the halogenated partner of the other ring.
Potential Research Applications
While specific research applications for this compound are not yet documented, its structural features suggest potential utility in several areas of scientific investigation.
Drawing parallels with other halogenated and functionalized biphenyls, this compound could be a valuable intermediate in the synthesis of more complex molecules with potential applications in:
Medicinal Chemistry: As a scaffold for the development of novel therapeutic agents. The specific substitution pattern may offer a unique combination of steric and electronic properties for targeted drug design. nih.govnih.gov
Materials Science: As a building block for the creation of new organic materials with tailored electronic or optical properties, such as liquid crystals or components for organic light-emitting diodes (OLEDs). nih.govntu.ac.uk
Chemical Biology: As a molecular probe to investigate biological processes, where the bromine atom could serve as a handle for further functionalization or as a heavy atom for crystallographic studies.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-bromophenyl)-1-fluoro-2-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrF/c1-9-8-11(4-7-13(9)15)10-2-5-12(14)6-3-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJCVMQMPOYEMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrF | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromo 4 Fluoro 3 Methylbiphenyl and Analogous Biphenyl Derivatives
Advanced Coupling Strategies for Biaryl Bond Formation
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the formation of carbon-carbon bonds, and their significance was recognized with the 2010 Nobel Prize in Chemistry. libretexts.org These reactions offer a direct and efficient means to construct the biphenyl (B1667301) scaffold from readily available starting materials. libretexts.org
The Suzuki-Miyaura cross-coupling reaction is a premier method for the synthesis of biaryl compounds, including derivatives like 4-bromo-4'-fluoro-3'-methylbiphenyl. libretexts.orglibretexts.org This reaction involves the palladium-catalyzed coupling of an aryl halide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a base. libretexts.orgnobelprize.org The reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. nih.govubc.ca
A general representation of the Suzuki-Miyaura coupling for the synthesis of a functionalized biphenyl is shown below:

Scheme 1: General reaction scheme of Suzuki cross-coupling reaction. libretexts.org
For the specific synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, a Suzuki cross-coupling reaction was employed. The process involved reacting N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide with various aryl boronic acids in the presence of tetrakis(triphenylphosphine)palladium(0) as the catalyst and potassium phosphate (B84403) as the base in a 1,4-dioxane/water mixture. mdpi.com This highlights the practical application of the Suzuki-Miyaura reaction in generating complex, functionalized biphenyl structures. mdpi.com
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgchemrxiv.org
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide to a palladium(0) complex, forming a palladium(II) species. libretexts.orgchemrxiv.org This is often the rate-determining step, and the reactivity of the halide decreases in the order I > OTf > Br > Cl. libretexts.org
Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) center, a process facilitated by the base. chemrxiv.org
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired biaryl product and regenerating the palladium(0) catalyst. libretexts.orgchemrxiv.org

Figure 1: General catalytic cycle for Suzuki cross-coupling reaction. libretexts.org
The efficiency and selectivity of the Suzuki-Miyaura reaction are heavily influenced by the choice of ligands coordinated to the palladium catalyst. libretexts.org Effective ligands are typically electron-rich and sterically bulky, as these features facilitate the oxidative addition and reductive elimination steps, respectively. libretexts.org Ligands are broadly categorized based on the coordinating atom, with phosphine (B1218219), carbon (e.g., N-heterocyclic carbenes), and nitrogen-based ligands being common. libretexts.org The development of specialized ligands, such as bulky biarylphosphines, has significantly expanded the scope and utility of this reaction. nih.gov Computational studies, including virtual ligand-assisted screening, are increasingly being used to rationally design and identify optimal ligands for specific transformations, enhancing chemoselectivity. rsc.orgchemrxiv.org
Achieving high yields and selectivity in the synthesis of this compound and its analogs via Suzuki-Miyaura coupling requires careful optimization of several reaction parameters. acs.orgrsc.orgacs.org
Key Parameters for Optimization:
| Parameter | Influence on the Reaction | Examples of Choices |
| Catalyst | The choice of palladium precursor and ligand is critical for catalytic activity and stability. libretexts.org | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄; Buchwald ligands, N-heterocyclic carbene ligands. libretexts.org |
| Base | The base plays a crucial role in the transmetalation step and can significantly impact the reaction mechanism and rate. acs.org | K₂CO₃, KOAc, K₃PO₄, Cs₂CO₃. mdpi.comacs.org |
| Solvent | The solvent system can influence the solubility of reactants and the stability of intermediates. chemistryviews.org | Toluene, dioxane, THF, DMF, water. chemistryviews.orgresearchgate.net |
| Temperature | Reaction temperature affects the reaction rate and can influence selectivity and catalyst stability. rsc.org | Typically ranges from room temperature to reflux temperatures of the solvent. rsc.org |
Recent advancements have seen the use of automated systems and machine learning to rapidly screen and optimize these parameters, leading to the development of highly efficient and general reaction conditions. chemistryviews.orgrsc.org For instance, a study on the synthesis of glucocorticoid receptor modulators involved screening various catalysts, bases, and solvents to optimize the coupling of unprotected ortho-bromoanilines. nih.gov The optimal conditions were found to be Pd(dppf)Cl₂ as the catalyst and K₂CO₃ as the base in a dioxane/water mixture. nih.gov
While the Suzuki-Miyaura reaction is a dominant method, other palladium-catalyzed transformations can also be employed for the synthesis of related structures. The Heck aminocarbonylation of aryl bromides, for example, is a powerful method for the synthesis of amides. acs.org This reaction involves the palladium-catalyzed carbonylation of an aryl halide in the presence of an amine. acs.org The use of specific palladacycle precatalysts can lead to highly active catalytic systems, allowing the reaction to proceed at low temperatures and with low catalyst loadings. acs.org This methodology provides an alternative route to complex molecules that may be challenging to access through other means. acs.org Carbon monoxide-free aminocarbonylation methods have also been developed, using reagents like N,N-dimethylformamide (DMF) as the carbonyl source, which enhances the safety and practicality of the procedure. organic-chemistry.org
Suzuki-Miyaura Cross-Coupling Protocols for Aryl Halides and Boronic Acids
Electrophilic Aromatic Substitution Approaches
Electrophilic aromatic substitution (EAS) is a fundamental reaction in which an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org While less direct for forming a biaryl bond compared to cross-coupling reactions, EAS can be used to introduce substituents onto a pre-existing biphenyl core. nih.gov The reactions of biphenyls are similar to those of benzene (B151609), undergoing electrophilic substitution. nih.gov
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. youtube.com
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a halogen and a Lewis acid catalyst. wikipedia.org
Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide and a Lewis acid catalyst. wikipedia.orgnih.gov
In the context of a substituted biphenyl like this compound, the existing substituents will direct the position of any further electrophilic substitution. The directing effects of these groups determine the regioselectivity of the reaction. pearson.compearson.com
Directed Bromination Techniques
Directed bromination is a powerful tool for the regioselective introduction of bromine atoms onto aromatic rings. In the context of biphenyl synthesis, this technique allows for the precise placement of bromine, which can then serve as a handle for further functionalization through cross-coupling reactions.
One common approach involves the use of brominating agents in the presence of a directing group on the biphenyl scaffold. For instance, the bromination of biphenyl itself can lead to a mixture of products, including the desired 4-bromobiphenyl (B57062) and the ortho-substituted isomer, along with the potential for di-substituted products like 4,4'-dibromobiphenyl. orgsyn.org To achieve higher selectivity, specific catalysts and reaction conditions are employed. Peptide catalysts, for example, have been explored for the enantioselective bromination of biphenyl compounds, highlighting the potential for fine-tuning the reaction environment to control stereoselectivity. researchgate.net
A notable method for the bromination of biphenyl involves the use of bromine monochloride (BrCl), which can be generated in situ or prepared beforehand. google.com This reagent has been shown to provide good yields of brominated biphenyls at ambient temperatures. google.com The process can be controlled to favor the formation of either 4-bromobiphenyl or 4,4'-dibromobiphenyl. google.com For the synthesis of more complex biphenyls, such as 4-bromo-2-fluorobiphenyl, a multi-step process starting from o-fluoroaniline can be utilized. This involves a bromination step using bromine and a phase transfer catalyst, followed by a diazotization and coupling reaction. google.com
The Wohl-Ziegler reaction, a radical-based allylic and benzylic bromination, can also be adapted for the synthesis of biphenyl precursors. Photochemical initiation of this reaction using light-emitting diodes (LEDs) offers a milder and more controlled alternative to traditional chemical initiators like benzoyl peroxide. newera-spectro.com This method has been successfully applied in continuous flow processes, reducing reaction times and minimizing waste. newera-spectro.com
Friedel-Crafts Acylation and Alkylation in Biphenyl Synthesis
Friedel-Crafts reactions, discovered by Charles Friedel and James Crafts in 1877, are fundamental for attaching alkyl or acyl substituents to aromatic rings. byjus.com These electrophilic aromatic substitution reactions are catalyzed by Lewis acids, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). byjus.comnih.gov
Friedel-Crafts Alkylation involves the reaction of an alkyl halide with an aromatic compound. byjus.com For example, 4,4'-di-tert-butylbiphenyl (B167987) can be synthesized from biphenyl and tert-butyl chloride in the presence of anhydrous ferric chloride. nih.gov A key consideration in Friedel-Crafts alkylation is the potential for carbocation rearrangements, which can lead to a mixture of products. masterorganicchemistry.com
Friedel-Crafts Acylation , the reaction of an acyl chloride or acid anhydride (B1165640) with an aromatic compound, is a reliable method for introducing a ketone functionality. nih.govmasterorganicchemistry.com This reaction generally does not suffer from rearrangements. masterorganicchemistry.com For instance, 4-phenylbenzoyl-propionic acid can be prepared through the acylation of biphenyl with succinic anhydride and AlCl₃. nih.gov The resulting ketone can then be reduced to an alkyl group, providing a workaround to the rearrangement issue in direct alkylation. masterorganicchemistry.com The mechanism of Friedel-Crafts acylation involves the formation of an acylium ion, which then acts as the electrophile. nih.gov
These reactions are instrumental in building up the carbon skeleton of complex biphenyl derivatives, which can then undergo further transformations. For example, a multi-step synthesis of 4-bromo-4'-propylbiphenyl (B126337) utilizes a Friedel-Crafts acylation of biphenyl with propionyl chloride as the initial step. google.com
Multistep Synthetic Pathways to Complex Biphenyl Scaffolds
The construction of intricate biphenyl molecules often necessitates multi-step synthetic sequences that involve the careful orchestration of precursor synthesis, functional group transformations, and final derivatization steps.
Precursor Synthesis and Functional Group Interconversions (e.g., Carbohydrazide (B1668358) Formation)
A common strategy in the synthesis of complex biphenyls is the initial construction of a core biphenyl structure, which is then elaborated through a series of functional group interconversions. A key intermediate in many of these pathways is the carbohydrazide derivative.
Carbohydrazides are versatile building blocks that can be readily prepared from the corresponding carboxylic acid esters by reaction with hydrazine (B178648) hydrate (B1144303). nih.gov For example, biphenyl-4-carboxylic acid can be converted to its ethyl ester, which is then treated with hydrazine hydrate to yield biphenyl-4-carbohydrazide. This carbohydrazide can then serve as a precursor for various heterocyclic systems. ajgreenchem.comajgreenchem.com The formation of carbohydrazides from esters is a high-yielding and straightforward transformation. nih.gov
The synthesis of these precursors often begins with fundamental reactions to build the initial biphenyl core. For instance, a Suzuki cross-coupling reaction between an aryl boronic acid and an aryl halide is a powerful method for creating the biphenyl linkage. mdpi.com Once the core is established, functional groups can be introduced and manipulated. For example, a carboxylic acid group can be introduced, which is then converted to the carbohydrazide.
Derivatization of Biphenyl Substrates (e.g., Pyrazine-2-carboxamide, Oxadiazole Synthesis)
With the biphenyl core and key functional groups in place, the final step often involves the derivatization of the substrate to introduce the desired functionalities. This can include the formation of amides, such as pyrazine-2-carboxamides, or the construction of heterocyclic rings like oxadiazoles (B1248032).
Pyrazine-2-carboxamide derivatives can be synthesized by coupling a pyrazine-2-carboxylic acid with a substituted aniline. mdpi.comnih.gov For example, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide is prepared by reacting pyrazine-2-carboxylic acid with 4-bromo-3-methylaniline (B1294692) using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com This amide can then be further functionalized through reactions like the Suzuki cross-coupling to introduce various aryl groups. mdpi.com
1,3,4-Oxadiazole derivatives are another important class of compounds that can be synthesized from biphenyl precursors. A common method involves the cyclization of a carbohydrazide. For instance, biphenyl-4-carbohydrazide can be reacted with an aromatic acid in the presence of a dehydrating agent like phosphorus oxychloride to form 2,5-disubstituted-1,3,4-oxadiazoles. researchgate.net Alternatively, Schiff bases formed from the condensation of a carbohydrazide with an aldehyde can be cyclized to oxadiazoles using reagents like acetic anhydride. nih.gov
Light-Induced Synthetic Approaches for Biphenyl Derivatives
Photochemical methods offer a mild and often highly selective alternative to traditional thermal reactions for the synthesis of biphenyl derivatives. These light-induced approaches can be used for both the formation of the biphenyl core and for subsequent functionalization.
One notable photochemical approach is the aryl-aryl coupling via the generation of an aryl radical from a diazonium salt. researchgate.net Irradiation of aryl diazonium trifluoroacetates with UV-A light (365 nm) generates a reactive aryl radical that can undergo direct C-H arylation with an arene to form the biphenyl product without the need for a catalyst. researchgate.net
Light can also be used to facilitate the formation of heterocyclic rings on a biphenyl scaffold. For example, the synthesis of 1,3,4-oxadiazoles can be achieved through a UV-B activated flow approach starting from carboxylic acids and 5-substituted tetrazoles. researchgate.net This photochemical method provides an attractive alternative to traditional thermolytic approaches, offering potentially improved reaction selectivity. researchgate.net
Furthermore, visible-light-induced reactions have been developed for the synthesis of functionalized heterocycles. For instance, a copper-catalyzed visible-light-induced synthesis of C-2 alkynylpyridines has been reported, although this method requires prefunctionalized starting materials. acs.org The development of continuous photochemical processes, such as for the Wohl-Ziegler bromination, demonstrates the potential for scalable and efficient light-induced synthesis of biphenyl intermediates. newera-spectro.com
Computational and Theoretical Chemical Investigations
Quantum Mechanical Calculations (e.g., Density Functional Theory, DFT)
No studies reporting Density Functional Theory (DFT) calculations for 4-Bromo-4'-fluoro-3'-methylbiphenyl are available in the public domain.
Geometry Optimization and Conformational Analysis
There are no published data on the optimized geometry or conformational analysis of this compound. Such studies would typically involve computational methods to determine the most stable three-dimensional structure of the molecule, including the dihedral angle between the two phenyl rings.
Spectroscopic Property Prediction (e.g., NMR, IR)
No computational predictions of the Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectra for this compound have been reported. Theoretical spectroscopic data are valuable for complementing experimental findings and aiding in spectral assignment.
Computational Studies of Reaction Mechanisms and Transition States
There is no available research on the computational investigation of reaction mechanisms or transition states involving this compound. These studies are crucial for understanding the reactivity and potential synthetic pathways related to the compound.
Supramolecular Interactions and Energy Frameworks
No information could be retrieved regarding the analysis of supramolecular interactions or the construction of energy frameworks for this compound. These analyses are important for understanding how molecules interact with each other in the solid state.
Aromaticity Analysis in Substituted Biphenyl (B1667301) Systems
Specific aromaticity analysis for this compound has not been documented in scientific literature. Such an analysis would provide insight into the electronic structure and stability of the biphenyl system as influenced by its substituents.
Advanced Research Applications and Functional Materials Design
Role as Intermediates in Fine Chemical Synthesis
4-Bromo-4'-fluoro-3'-methylbiphenyl serves as a crucial intermediate in the synthesis of a wide array of fine chemicals. Its utility stems from the strategic placement of its functional groups. The bromine atom provides a reactive site for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is fundamental for constructing more complex biphenyl (B1667301) systems or linking the biphenyl unit to other molecular fragments. google.com The fluorine and methyl groups modulate the electronic properties, solubility, and conformational behavior of the resulting molecules, influencing their performance in specific applications.
Biphenyl derivatives are integral to the field of materials science, particularly in the creation of liquid crystals (LCs) and organic electronic materials. google.com The rigid, rod-like nature of the biphenyl core is a key characteristic for forming the mesophases essential for liquid crystal displays. 4-Bromo-4'-propylbiphenyl (B126337), a related compound, is noted as an important organic synthesis intermediate used to prepare liquid crystal monomers. google.com The bromine atom on compounds like this compound allows for its extension through coupling reactions to produce larger, more complex structures required for high-performance liquid crystal materials.
In the realm of organic optoelectronics, such as Organic Light-Emitting Diodes (OLEDs), the biphenyl framework contributes to the thermal and morphological stability of the materials. The fluorine substituent on the this compound scaffold is particularly significant. Fluorination can lower the HOMO/LUMO energy levels of organic semiconductors, which is critical for tuning charge injection and transport properties in devices like OLEDs and organic solar cells. Chemical suppliers categorize related fluorinated biphenyls under "OLED Materials," indicating their relevance in this sector. bldpharm.com
The biphenyl moiety is a common structural motif in many biologically active compounds. Halogenated biphenyls, in particular, are important framework structures in the pharmaceutical industry due to their ability to engage in specific binding interactions with biological targets. google.comnih.gov Research has demonstrated that derivatives synthesized from closely related starting materials exhibit significant biological activity.
For instance, derivatives of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide have been synthesized and tested for their antibacterial properties. nih.govmdpi.com These compounds showed promising activity against extensively drug-resistant (XDR) Salmonella Typhi, a significant public health threat. nih.govmdpi.com The synthesis of these potent antibacterial agents utilized a Suzuki cross-coupling reaction, highlighting the importance of the bromo-phenyl substructure as a versatile chemical handle. nih.govmdpi.com Furthermore, other substituted biphenyls have been investigated as potential anticancer agents that inhibit tubulin polymerization and as antimalarial compounds. nih.gov This underscores the role of this compound as a valuable starting material for generating novel therapeutic and agrochemical candidates.
Design and Synthesis of Ligands for Catalytic Processes
While this compound itself is not a ligand, it is an ideal precursor for the design and synthesis of sophisticated ligands used in metal catalysis. The biphenyl backbone is the foundation for a class of highly effective atropisomeric chiral ligands (e.g., BINAP) that are pivotal in asymmetric catalysis.
The bromine atom on the molecule is the key to its utility in this context. It serves as a reactive site for introducing phosphine (B1218219) groups or other coordinating moieties via cross-coupling reactions. The methyl and fluorine substituents can provide steric hindrance and electronic modulation, which are crucial for influencing the selectivity and efficiency of the final catalyst. The ability to undergo metal-catalyzed coupling reactions makes brominated biphenyls foundational in building these complex ligand frameworks. google.com
Incorporation into Polycyclic Heteroaromatic Compounds and Nanographenes
The synthesis of large, complex aromatic systems, including polycyclic heteroaromatic compounds (PHCs) and nanographenes, relies on the iterative connection of smaller aromatic building blocks. This compound is a suitable candidate for such bottom-up synthetic strategies.
The bromine atom facilitates carbon-carbon bond formation through reactions like the Suzuki or Yamamoto coupling, which are workhorse methods for extending aromatic systems. This allows for the incorporation of the 4-fluoro-3'-methylbiphenyl unit into larger, planar, or three-dimensional structures. Research has shown the successful synthesis of pyrazine-containing heterocycles from a bromo-methylphenyl precursor, demonstrating the direct application of such intermediates in building complex heteroaromatic systems. nih.govmdpi.com The development of novel tricyclic heterocycles has also been described using related chemical strategies. researchgate.net These methods are conceptually similar to those required for the construction of nanographenes, where precise control over the assembly of phenyl units is paramount.
Exploration of Non-Linear Optical (NLO) Properties in Biphenyl Derivatives
Biphenyl derivatives are a subject of interest for applications in non-linear optics (NLO). NLO materials can alter the properties of light and are essential for technologies like frequency doubling and optical switching. The NLO response of a molecule is often related to its hyperpolarizability, which is enhanced by having electron-donating and electron-withdrawing groups at opposite ends of a conjugated π-system.
The structure of this compound contains features that make it and its derivatives interesting candidates for NLO studies. The biphenyl system provides the necessary conjugation. The fluorine atom acts as a strong electron-withdrawing group, while the methyl group is weakly electron-donating. This push-pull electronic arrangement, combined with the polarizable bromine atom, creates a dipole moment and enhances the potential for second-order NLO effects. While direct NLO measurements on this specific compound are not widely reported, the exploration of NLO properties in functionally substituted biphenyls is an active area of materials research.
Research Findings Summary
| Application Area | Key Finding | Relevant Compound(s) | Citation(s) |
| Pharmaceutical Synthesis | Derivatives showed potent antibacterial activity against extensively drug-resistant (XDR) Salmonella Typhi. | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | nih.gov, mdpi.com |
| Pharmaceutical Synthesis | Biphenyl derivatives investigated as anticancer agents by inhibiting tubulin polymerization. | Biphenyl-4-carboxylic acid derivatives | nih.gov |
| Material Science | Biphenyl compounds are important intermediates for the synthesis of liquid crystal monomers. | 4-bromo-4'-propylbiphenyl | google.com |
| Material Science | Fluorinated biphenyls are categorized as materials for Organic Light-Emitting Diodes (OLEDs). | 3-Bromo-4-fluoro-1,1'-biphenyl | bldpharm.com |
| Chemical Synthesis | The bromine atom on the biphenyl ring allows for various metal-catalyzed coupling reactions to build complex molecular frameworks. | 4-bromo-4'-propylbiphenyl | google.com |
Table of Mentioned Compounds
| Common Name | IUPAC Name | Molecular Formula |
| This compound | 4-Bromo-4'-fluoro-3'-methyl-1,1'-biphenyl | C₁₃H₁₀BrF |
| 4-Bromo-4'-propylbiphenyl | 4-Bromo-4'-propyl-1,1'-biphenyl | C₁₅H₁₅Br |
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | C₁₂H₁₀BrN₃O |
| Salmonella Typhi | Salmonella enterica subsp. enterica serovar Typhi | N/A |
| 4-Bromo-2-chlorophenyl derivatives | Varies | Varies |
| Biphenyl-4-carboxylic acid derivatives | Varies | Varies |
| BINAP | 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | C₄₄H₃₂P₂ |
| 4-Bromo-4'-fluoro-1,1'-biphenyl | 1-Bromo-4-(4-fluorophenyl)benzene | C₁₂H₈BrF |
Analytical Methodologies for Structural Elucidation and Purity Assessment in Research
Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques would be employed for the unambiguous structural assignment of 4-Bromo-4'-fluoro-3'-methylbiphenyl.
¹H NMR: The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. For this compound, the aromatic region (typically δ 7.0-8.0 ppm) would show a complex pattern of signals. The methyl group protons would appear as a singlet at approximately δ 2.3-2.5 ppm. The protons on the brominated ring would likely appear as an AA'BB' system, while the protons on the fluoro-methyl substituted ring would present as a more complex multiplet pattern due to smaller coupling constants.
¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The spectrum of this compound is expected to show 13 distinct signals, one for each carbon atom, unless there is accidental overlap. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant (¹JCF), a characteristic feature in ¹³C NMR. The carbon bonded to bromine will be observed in the typical range for bromo-substituted aromatic carbons.
2D NMR: To definitively assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are utilized. A COSY spectrum would reveal the coupling relationships between adjacent protons within each aromatic ring, helping to trace the connectivity. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the already assigned proton signals.
Predicted NMR Data for this compound
| Technique | Expected Chemical Shifts (δ ppm) and Multiplicity |
|---|---|
| ¹H NMR | Aromatic Protons: ~7.0-7.8 (multiplets); Methyl Protons: ~2.4 (singlet) |
| ¹³C NMR | Aromatic Carbons: ~110-145; Methyl Carbon: ~20 |
Infrared (IR) spectroscopy is a rapid and simple method used to identify the presence of specific functional groups in a molecule. The IR spectrum of this compound would display several characteristic absorption bands. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings typically occur in the 1450-1600 cm⁻¹ region. The presence of the C-F bond would be confirmed by a strong absorption band in the 1100-1250 cm⁻¹ region. The C-Br stretching vibration is expected at lower wavenumbers, typically in the 500-650 cm⁻¹ range. researchgate.net
Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | >3000 |
| Aromatic C=C Stretch | 1450-1600 |
| C-F Stretch | 1100-1250 |
| C-Br Stretch | 500-650 |
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, which allows for the determination of the molecular weight and formula. For this compound, the molecular ion peak [M]⁺ would be observed. A key feature would be the presence of a second peak at [M+2]⁺ with nearly equal intensity, which is characteristic of compounds containing a single bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to separate the compound from a mixture before detection. nih.gov
Chromatographic Separation Techniques
Chromatography is essential for the purification of the target compound and for assessing its purity. The choice of chromatographic technique depends on the properties of the compound and the scale of the separation.
Thin Layer Chromatography (TLC) is a quick, simple, and inexpensive technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. A small amount of the reaction mixture is spotted on a TLC plate (typically silica (B1680970) gel), which is then developed in a suitable solvent system (mobile phase). For a compound of intermediate polarity like this compound, a mixture of a nonpolar solvent like hexane (B92381) and a slightly more polar solvent like ethyl acetate (B1210297) would be a suitable mobile phase. The separated spots are visualized under UV light. The retention factor (Rf) value is a characteristic of the compound in a given TLC system and can be used for identification purposes. The appearance of a single spot suggests a high degree of purity.
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nih.gov this compound is expected to be sufficiently volatile for GC analysis. The sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase coated on the column wall. For halogenated aromatic compounds, a low-polarity capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase, is often effective. cromlab-instruments.es The retention time is a characteristic feature of the compound under specific GC conditions. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection, with the latter providing structural information for each separated component. cromlab-instruments.es The purity of the sample is determined by the relative area of the peak corresponding to the target compound in the chromatogram.
High Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for evaluating the purity of synthesized this compound and performing quantitative measurements. For compounds of this nature, which range from non-polar to moderately polar, a reverse-phase HPLC method is the standard approach.
The methodology involves dissolving the compound in an appropriate solvent and injecting it into the HPLC system. Separation is achieved on a non-polar stationary phase, typically a column packed with C18-modified silica or a specialized biphenyl (B1667301) phase that provides enhanced π-π interactions beneficial for aromatic analytes. A polar mobile phase, usually a mixture of water with an organic modifier like acetonitrile (B52724) or methanol, is used to carry the sample through the column. google.comgoogle.com The elution can be performed under isocratic conditions (constant mobile phase composition) or with a gradient (variable composition), the latter being useful for separating components with a wider range of polarities. google.com
Detection is most commonly accomplished with an ultraviolet (UV) detector, as the biphenyl structure's conjugated aromatic rings absorb light effectively, with 254 nm being a frequently used wavelength. google.com Purity is assessed by comparing the relative area of the main product peak to the total area of all detected peaks. For precise quantification, a calibration curve is generated using standards of the compound at known concentrations.
Interactive Table: Representative HPLC Conditions for Analysis of this compound
| Parameter | Value |
| Column | Biphenyl or C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 50% B, increase to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Solid-State Structural Analysis
Single-Crystal X-ray Diffraction (SCXRD) for Molecular Geometry and Crystal Packing
Single-Crystal X-ray Diffraction (SCXRD) is the most powerful and unambiguous method for determining the complete three-dimensional structure of a crystalline material. By growing a suitable single crystal of this compound, SCXRD analysis would yield precise measurements of all bond lengths, bond angles, and torsion angles. This data would definitively confirm the atomic connectivity and the specific substitution pattern on the biphenyl framework.
A key structural feature of biphenyls that SCXRD can elucidate is the dihedral angle between the two phenyl rings. This angle is influenced by the steric hindrance of the substituents. Furthermore, SCXRD provides detailed information about the crystal packing, which is the arrangement of molecules in the crystal lattice. This includes the identification of non-covalent intermolecular interactions, such as halogen bonds (involving the bromine atom), C-H···F hydrogen bonds, and π–π stacking interactions between the aromatic systems. These forces dictate the macroscopic physical properties of the solid, including its melting point, density, and solubility. At present, a crystal structure for this compound has not been reported in the public Cambridge Structural Database.
Interactive Table: Illustrative Crystal Data Obtainable from SCXRD Analysis
| Parameter | Illustrative Value |
| Chemical Formula | C₁₃H₁₀BrF |
| Formula Weight | 265.12 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value would be determined |
| b (Å) | Value would be determined |
| c (Å) | Value would be determined |
| α (°) | 90 |
| β (°) | Value would be determined |
| γ (°) | 90 |
| Volume (ų) | Value would be calculated |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | Value would be calculated |
Elemental Microanalysis
Elemental microanalysis is a foundational analytical technique used to confirm the elemental makeup of a purified substance. This destructive method provides the weight percentages of carbon, hydrogen, and other constituent elements (in this instance, bromine and fluorine). The experimental results are then compared to the theoretical values calculated from the compound's molecular formula. For a sample of this compound to be deemed pure, the experimentally measured percentages must align with the theoretical values within an accepted margin of error, which is typically ±0.4%. This analysis serves as a crucial checkpoint, verifying that the compound possesses the correct empirical formula.
Interactive Table: Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Theoretical % |
| Carbon | C | 12.011 | 13 | 58.90% |
| Hydrogen | H | 1.008 | 10 | 3.80% |
| Bromine | Br | 79.904 | 1 | 30.14% |
| Fluorine | F | 18.998 | 1 | 7.16% |
| Total | 100.00% |
Advanced Purification Protocols
Column Chromatography Techniques
Following synthesis, the crude reaction mixture containing this compound will invariably contain residual starting materials, catalysts, and various by-products. Flash column chromatography is a highly effective and widely used preparative technique for isolating the desired compound from these impurities. lookchem.com The separation is based on the principle of differential partitioning of the mixture's components between a solid stationary phase (commonly silica gel) and a liquid mobile phase (the eluent).
In practice, the crude material is dissolved in a minimal volume of solvent and applied to the top of a column packed with silica gel. For a compound like this compound, which is relatively non-polar, a typical eluent system would be a mixture of a non-polar solvent like hexanes and a slightly more polar solvent like ethyl acetate. researchgate.net A gradient elution is often employed, starting with a very non-polar mobile phase (e.g., 100% hexanes) and gradually increasing its polarity by introducing more ethyl acetate. This causes the components to move down the column at different rates. The separated compounds are collected in sequential fractions, which are then analyzed (typically by Thin Layer Chromatography) to identify and combine those containing the pure product.
Recrystallization and Distillation Procedures
Recrystallization is a fundamental and powerful method for the purification of solid compounds. researchgate.net The technique exploits the differences in solubility between the desired compound and its impurities in a specific solvent at varying temperatures. The ideal solvent is one in which the target compound is highly soluble when hot but poorly soluble when cold. researchgate.net For biphenyl-type compounds, suitable solvents often include alcohols like ethanol (B145695) or methanol, or solvent pairs such as ethyl acetate and hexanes. researchgate.net
The process involves dissolving the impure solid in the minimum amount of the hot solvent to create a saturated solution. This solution is then allowed to cool slowly and without agitation. As the temperature drops, the solubility of the target compound decreases, causing it to form pure crystals. The impurities, being present in smaller amounts, remain dissolved in the cold solvent (the mother liquor). The purified crystals are subsequently isolated by vacuum filtration. researchgate.net
Distillation is primarily a purification technique for liquids. While this compound is presumed to be a solid, vacuum distillation could be a viable method for purifying any liquid starting materials or reagents used in its synthesis.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 4-Bromo-4'-fluoro-3'-methylbiphenyl?
The compound is typically synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling. For example, analogous biphenyl derivatives have been prepared using aryl-substituted benzothiazolium tetrafluoroborate reagents and p-dibromobenzene as the substrate. Key steps include optimizing catalyst systems (e.g., Pd-based catalysts), controlling reaction temperatures, and purifying products via column chromatography with solvents like hexane/ethyl acetate gradients (yields: 76–91%) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
¹H and ¹³C NMR are essential for confirming the structure. The bromine and fluorine substituents induce distinct chemical shifts and splitting patterns. For instance, in related compounds, methyl groups at the 3'-position produce upfield shifts, while electronegative substituents (Br, F) deshield adjacent protons. Mass spectrometry and X-ray crystallography (if crystals are obtainable) further validate purity and stereochemistry .
Q. How can reaction conditions be optimized to improve synthetic yields?
Variables such as catalyst loading (e.g., Pd(PPh₃)₄), solvent polarity (DMF or THF), and temperature (60–100°C) significantly impact yields. Pre-activation of boronic acids or using excess aryl halide substrates can enhance coupling efficiency. Evidence from analogous syntheses shows yields >85% under optimized conditions .
Advanced Research Questions
Q. What strategies mitigate steric hindrance from the 3'-methyl group during functionalization?
The methyl group at the 3'-position introduces steric constraints, particularly in electrophilic substitution or further cross-coupling. Strategies include:
- Using bulky ligands (e.g., SPhos) to stabilize catalytic intermediates.
- Employing microwave-assisted synthesis to accelerate reaction kinetics.
- Introducing directing groups (e.g., -B(OH)₂) to guide regioselectivity .
Q. How do electronic effects of fluorine and bromine influence reactivity in cross-coupling reactions?
Bromine acts as a superior leaving group compared to fluorine due to its lower electronegativity and larger atomic radius. In Suzuki couplings, bromine typically undergoes oxidative addition more readily than fluorine. Computational studies (DFT) can model charge distribution to predict reactivity, while isotopic labeling (¹⁸F/¹⁹F) tracks substitution pathways .
Q. How can researchers resolve contradictions in reported reaction outcomes for halogenated biphenyls?
Discrepancies in yields or regioselectivity often arise from trace moisture, oxygen sensitivity, or impurities in starting materials. Systematic troubleshooting includes:
Q. What role does this compound play in structure-activity relationship (SAR) studies?
The compound serves as a scaffold for probing steric and electronic effects in drug discovery. For example:
- Fluorine enhances metabolic stability and bioavailability via C-F bond inertness.
- Bromine enables further derivatization (e.g., Buchwald-Hartwig amination). SAR studies might compare activity of methyl-substituted analogs against non-methylated derivatives .
Methodological Recommendations
- Regioselective Functionalization : Use directing groups (e.g., -NO₂) to steer reactions away from sterically hindered positions .
- Crystallography Challenges : Co-crystallize with heavy atoms (e.g., iodine derivatives) to improve X-ray diffraction quality .
- Data Reproducibility : Document reaction parameters (e.g., stirring rate, ramp time) meticulously, as minor variations can drastically alter outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
